furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
描述
属性
IUPAC Name |
furan-3-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(13-3-7-23-11-13)20-4-1-2-12-10-17-16(18-14(12)20)19-5-8-22-9-6-19/h3,7,10-11H,1-2,4-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFSRWLDPIOCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=COC=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone typically involves multi-step organic reactions
Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Dihydropyrido[2,3-d]pyrimidine Core Construction: This step often involves the condensation of appropriate pyrimidine derivatives with aldehydes or ketones under basic conditions.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the dihydropyrido[2,3-d]pyrimidine core is replaced by a morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and purity.
化学反应分析
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-3-carboxaldehyde or furan-3-carboxylic acid.
Reduction: Reduction reactions can target the dihydropyrido[2,3-d]pyrimidine core, potentially converting it to a fully saturated pyrimidine ring.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Furan-3-carboxaldehyde, furan-3-carboxylic acid.
Reduction: Saturated pyrimidine derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
科学研究应用
Medicinal Chemistry
Furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone has been investigated for its potential therapeutic applications. Its structural features may enable interactions with various biological targets:
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction .
- Antimicrobial Properties: Studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens .
Materials Science
The stability and reactivity of this compound make it suitable for developing new materials. Its ability to form stable complexes is beneficial for:
- Organic Electronics: The compound can be utilized in the synthesis of materials with specific electronic properties .
- Nanotechnology: Its unique structure may facilitate the creation of nanomaterials with tailored functionalities .
Biological Studies
In biological research, this compound is employed to understand its interactions with enzymes and receptors. Key insights include:
- Mechanism of Action: The furan ring and morpholine moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The dihydropyrido[2,3-d]pyrimidine core may interact with nucleic acids or proteins, influencing cellular processes .
Industrial Applications
This compound's stability makes it suitable for various industrial processes:
- Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules .
Uniqueness
The distinct combination of a furan ring, morpholine ring, and dihydropyrido[2,3-d]pyrimidine core provides this compound with unique chemical properties and reactivity patterns. This makes it a valuable candidate for further research and development in various fields .
作用机制
The mechanism of action of furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and morpholine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The dihydropyrido[2,3-d]pyrimidine core may interact with nucleic acids or proteins, affecting cellular processes.
相似化合物的比较
Structural Features and Physicochemical Properties
The pyrido[2,3-d]pyrimidine core is conserved across analogs, but substituent variations significantly alter properties:
*Estimated based on structural analogs.
Key Observations :
- Furan vs. However, its lower aromaticity may weaken π-stacking interactions critical for kinase binding .
- Morpholino Group: Common across analogs, this group enhances aqueous solubility (e.g., logP reduction by ~0.5 units compared to non-morpholino derivatives) .
Mechanistic Insights :
- Indole Derivatives : The 1-methylindole group in enhances binding to hydrophobic kinase pockets, contributing to low µM IC50 values against cancer cells.
- Furan Analogs : Expected to exhibit intermediate logP (~2.8), balancing solubility and membrane permeability for CNS-targeted applications.
生物活性
The compound furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a morpholino group attached to a pyrido-pyrimidine framework. Its unique structure suggests possible interactions with various biological targets, which are critical for its therapeutic potential.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₄O₂ |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2176124-97-1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation and migration in various cancer cell lines, such as A431 vulvar carcinoma cells .
Key Findings:
- In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability at concentrations as low as 10 µM.
- Mechanism of Action: The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Antiviral Activity
The compound's structure suggests potential antiviral activity. Similar compounds have been reported to exhibit inhibitory effects against viral replication. For example, derivatives containing pyrimidine rings have shown promising results against HIV and other viruses by inhibiting reverse transcriptase activity .
Case Study:
- A pyrimidine derivative demonstrated an IC50 value of 2.95 µM against HIV reverse transcriptase, indicating strong antiviral potential.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. Research has shown that related compounds exhibit significant antimicrobial effects against various pathogens.
Findings:
- Compounds with similar structures showed effective inhibition against Staphylococcus aureus and Candida species at concentrations ranging from 50 to 100 µg/mL .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Interaction with Biological Targets
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could modulate receptors associated with viral entry or replication processes.
- Apoptotic Pathways: Activation of apoptotic pathways through caspase activation is a likely mechanism for its anticancer effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Routes Overview
| Step | Description |
|---|---|
| 1. Preparation of Furan Core | Utilizing cyclization reactions involving appropriate precursors. |
| 2. Formation of Pyrido-Pyrimidine | Cyclization reactions using morpholine derivatives. |
| 3. Final Coupling | Palladium-catalyzed cross-coupling reactions for final product formation. |
常见问题
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound’s fused pyrido-pyrimidinone core and morpholino substituent suggest multi-step synthesis involving cyclocondensation and functionalization. Key steps include:
- Core formation : Use aza-Wittig reactions or cyclization of aminopyridine precursors with carbonyl donors (e.g., ethyl glyoxylate) to build the pyrido[2,3-d]pyrimidinone scaffold .
- Morpholino introduction : Employ nucleophilic substitution with morpholine on halogenated intermediates (e.g., 2-chloro derivatives).
- Furan-3-yl methanone coupling : Utilize Suzuki-Miyaura or Buchwald-Hartwig coupling for aryl ketone attachment .
Optimization : - Apply Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(PPh₃)₄ for coupling). Monitor intermediates via HPLC to identify yield-limiting steps .
Basic: How can researchers validate the compound’s structural integrity using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the morpholino group (δ 2.5–3.5 ppm for N-CH₂ protons) and furan protons (δ 6.5–7.5 ppm). Compare with computed chemical shifts using DFT .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Crystallography :
Advanced: How to resolve contradictions between computational docking predictions and experimental kinase inhibition data?
Methodological Answer:
Discrepancies may arise from solvation effects or protein flexibility. Mitigate via:
- Validation assays : Repeat inhibition assays (IC₅₀) under standardized conditions (pH 7.4, 25°C) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions >100 ns to assess binding stability. Compare with crystallographic B-factors .
- Mutagenesis studies : Test kinase mutants (e.g., ATP-binding pocket residues) to identify critical interactions .
Advanced: What experimental designs are suitable for probing the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver microsome assays :
- Incubate compound (1–10 µM) with rat/human liver microsomes (0.5 mg/mL) and NADPH. Sample at 0, 15, 30, 60 min .
- Quantify parent compound loss via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
- CYP450 inhibition screening :
- Test against CYP3A4/2D6 isoforms with fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin). Report IC₅₀ values .
Advanced: How to address inconsistent crystallinity in solid-state formulations of the compound?
Methodological Answer:
- Polymorph screening : Screen solvents (e.g., ethanol, acetonitrile) via slow evaporation or cooling crystallization. Characterize polymorphs via PXRD and DSC .
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize the lattice. Use SHELXPRO to analyze hydrogen-bond networks .
Advanced: What statistical approaches are recommended for analyzing dose-response contradictions in cellular assays?
Methodological Answer:
- Bootstrap resampling : Apply 1000 iterations to calculate 95% confidence intervals for EC₅₀ values, identifying outliers .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., varying concentrations) to assess significance (p<0.05). Normalize data to positive/negative controls .
Basic: How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation :
- Acidic/alkaline conditions : Dissolve in 0.1N HCl/NaOH (37°C, 24 hr). Monitor degradation via HPLC .
- Oxidative stress : Treat with 3% H₂O₂. Track peroxide-sensitive groups (e.g., morpholino) via LC-MS .
- Arrhenius modeling : Accelerate stability testing at 40°C/75% RH to predict shelf life .
Advanced: How to investigate the compound’s mechanism of action when traditional target-based assays fail?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
